molecular formula C21H14N4O3 B4321632 2-amino-2',5-dioxo-1-phenyl-1',2',5,7-tetrahydro-1H-spiro[furo[3,4-b]pyridine-4,3'-indole]-3-carbonitrile

2-amino-2',5-dioxo-1-phenyl-1',2',5,7-tetrahydro-1H-spiro[furo[3,4-b]pyridine-4,3'-indole]-3-carbonitrile

Cat. No.: B4321632
M. Wt: 370.4 g/mol
InChI Key: XBYCLUWLOREKRP-UHFFFAOYSA-N
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Description

2-Amino-2',5-dioxo-1-phenyl-1',2',5,7-tetrahydro-1H-spiro[furo[3,4-b]pyridine-4,3'-indole]-3-carbonitrile is a complex organic compound featuring multiple fused rings, including a furo[3,4-b]pyridine and an indole moiety. This compound is part of a class of spiro compounds, which are characterized by their unique structural framework where two rings are joined at a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the indole and furo[3,4-b]pyridine cores. One common approach is to start with a suitable indole derivative and introduce the furo[3,4-b]pyridine moiety through a series of reactions involving cyclization and functional group transformations. The reaction conditions often require the use of strong bases or acids, and specific catalysts to facilitate the formation of the spiro structure.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, which can enhance reaction efficiency and control over reaction parameters. Additionally, the use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, would be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group.

  • Reduction: : The cyano group can be reduced to form an amine.

  • Substitution: : The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

  • Oxidation: : Formation of 2-amino-2',5-dioxo-1-phenyl-1',2',5,7-tetrahydro-1H-spiro[furo[3,4-b]pyridine-4,3'-indole]-3-carbonitrile nitro derivative.

  • Reduction: : Formation of 2-amino-2',5-dioxo-1-phenyl-1',2',5,7-tetrahydro-1H-spiro[furo[3,4-b]pyridine-4,3'-indole]-3-carboxylate.

  • Substitution: : Formation of various substituted phenyl derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may serve as a lead compound for drug development, particularly in areas such as cancer treatment or antimicrobial agents.

  • Industry: : Its unique structure may find use in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The exact mechanism of action of this compound would depend on its biological target. it is likely that the compound interacts with specific enzymes or receptors due to its structural features. The amino and cyano groups, in particular, may play a crucial role in binding to biological targets and modulating their activity.

Comparison with Similar Compounds

This compound is unique due to its spiro structure and the presence of multiple functional groups. Similar compounds might include other spiro-indoles or furo[3,4-b]pyridines, but the specific arrangement and combination of groups in this compound set it apart. Some similar compounds include:

  • Spiro[indoline-3,4'-pyrrolo[2,3-b]pyridine] derivatives

  • Furo[3,4-b]pyridine derivatives with different substituents

Properties

IUPAC Name

2'-amino-2,5'-dioxo-1'-phenylspiro[1H-indole-3,4'-7H-furo[3,4-b]pyridine]-3'-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O3/c22-10-14-18(23)25(12-6-2-1-3-7-12)16-11-28-19(26)17(16)21(14)13-8-4-5-9-15(13)24-20(21)27/h1-9H,11,23H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYCLUWLOREKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=O)O1)C3(C4=CC=CC=C4NC3=O)C(=C(N2C5=CC=CC=C5)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-amino-2',5-dioxo-1-phenyl-1',2',5,7-tetrahydro-1H-spiro[furo[3,4-b]pyridine-4,3'-indole]-3-carbonitrile
Reactant of Route 2
2-amino-2',5-dioxo-1-phenyl-1',2',5,7-tetrahydro-1H-spiro[furo[3,4-b]pyridine-4,3'-indole]-3-carbonitrile
Reactant of Route 3
2-amino-2',5-dioxo-1-phenyl-1',2',5,7-tetrahydro-1H-spiro[furo[3,4-b]pyridine-4,3'-indole]-3-carbonitrile
Reactant of Route 4
2-amino-2',5-dioxo-1-phenyl-1',2',5,7-tetrahydro-1H-spiro[furo[3,4-b]pyridine-4,3'-indole]-3-carbonitrile
Reactant of Route 5
2-amino-2',5-dioxo-1-phenyl-1',2',5,7-tetrahydro-1H-spiro[furo[3,4-b]pyridine-4,3'-indole]-3-carbonitrile
Reactant of Route 6
2-amino-2',5-dioxo-1-phenyl-1',2',5,7-tetrahydro-1H-spiro[furo[3,4-b]pyridine-4,3'-indole]-3-carbonitrile

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